4-(2,4-Dichlorophenoxy-d3)butyric Acid
Description
Strategic Utility of Stable Isotope Labeled Compounds in Analytical and Mechanistic Studies
Stable isotope-labeled (SIL) compounds are indispensable tools across a wide range of scientific disciplines. symeres.com Because the isotopic substitution does not significantly alter the biological or chemical properties of a molecule, it provides a unique signature for precise tracking. moravek.com This characteristic is leveraged in numerous applications. In pharmaceutical research, SIL compounds are crucial for pharmacokinetic studies, which examine how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. musechem.commoravek.com
In proteomics and metabolomics, they enable the accurate quantification of proteins and metabolites within complex biological samples. moravek.comlucerna-chem.ch Furthermore, they are vital in mechanistic studies to elucidate the precise steps of a chemical reaction. symeres.com Environmental science and food analysis also utilize SIL compounds to trace contaminants, monitor their degradation pathways, and verify the authenticity of food products. symeres.commoravek.com A key application is their use as internal standards in quantitative analysis, particularly in mass spectrometry, where their mass difference from the non-labeled analyte allows for highly accurate and reproducible measurements. acanthusresearch.com
Overview of Deuterated Phenoxy Acid Analogs in Agrochemistry Research
In agrochemistry, understanding the environmental fate and impact of herbicides is critical. Deuterated analogs of phenoxy acid herbicides serve as powerful tools in this research. symeres.com Phenoxy acids are a class of systemic herbicides used to control broadleaf weeds. cymitquimica.commt.gov By introducing deuterium (B1214612) into the structure of a phenoxy acid herbicide, researchers can create a labeled version that can be precisely tracked in complex environmental matrices like soil and water. lgcstandards.com
These deuterated standards are used to study the persistence, mobility, and degradation of the parent herbicides in ecosystems. lgcstandards.com They are essential for developing robust analytical methods to monitor herbicide residues in crops and the environment, ensuring that their application is safe and compliant with regulatory limits. The use of deuterated phenoxy acids allows for the application of isotope dilution techniques, which significantly improves the accuracy of quantification by compensating for sample loss during extraction and analysis and mitigating matrix effects in the instrument. lgcstandards.com
Structure
3D Structure
Properties
Molecular Formula |
C10H10Cl2O3 |
|---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
4-(2,4-dichloro-3,5,6-trideuteriophenoxy)butanoic acid |
InChI |
InChI=1S/C10H10Cl2O3/c11-7-3-4-9(8(12)6-7)15-5-1-2-10(13)14/h3-4,6H,1-2,5H2,(H,13,14)/i3D,4D,6D |
InChI Key |
YIVXMZJTEQBPQO-VSWDYIGLSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1OCCCC(=O)O)Cl)[2H])Cl)[2H] |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Deuterium Incorporation into Butyric Acid Derivatives
Regioselective Deuteration Strategies for Aromatic and Aliphatic C-H Bonds
The synthesis of deuterated molecules like 4-(2,4-Dichlorophenoxy-d3)butyric acid hinges on methods that can selectively replace hydrogen with deuterium (B1214612) at specific positions. These strategies can target either the aromatic phenoxy ring or the aliphatic butyric acid chain.
Hydrogen Isotope Exchange Reactions for Phenoxy Ring Deuteration
Hydrogen Isotope Exchange (HIE) is a primary method for incorporating deuterium into aromatic rings. These reactions often require catalysts to activate the otherwise stable C-H bonds. For phenoxy rings, directing groups can guide the deuteration to specific positions. The carboxylate group in a molecule can serve as a directing group to facilitate ortho-deuteration of the aromatic ring. chemrxiv.org Traditional HIE methods, however, can sometimes lead to a lack of control over the exact location of deuteration and may require harsh conditions. xmu.edu.cn More advanced strategies aim to overcome these limitations by using specific catalysts that operate under milder conditions, thereby improving regioselectivity and functional group tolerance.
Catalytic Approaches for Deuterium Incorporation into Carboxylic Acid Moieties
Significant progress has been made in the selective deuteration of carboxylic acids. elsevierpure.com These methods are crucial for labeling the butyric acid portion of the target molecule.
α-Deuteration : A ternary catalytic system, utilizing potassium carbonate (K2CO3), pivalic anhydride, and 4-dimethylaminopyridine (B28879) (DMAP), has been developed for the efficient α-deuteration of carboxylic acids. researchgate.net This method proceeds through the enolization of an acyl pyridinium (B92312) species and demonstrates high yields and excellent levels of deuterium incorporation across a wide range of substrates, including complex molecules. elsevierpure.comresearchgate.net
β-Deuteration : Recent research has also enabled the late-stage deuteration of C(sp3)–H bonds at the β-position of free carboxylic acids. chemrxiv.org This approach uses specialized catalyst systems and a deuterated solvent, allowing for the functionalization of previously non-activated methylene (B1212753) groups. chemrxiv.org
Decarboxylative Deuteration : Another innovative method involves the synergistic use of photoredox and hydrogen atom transfer (HAT) catalysis for the precise decarboxylative deuteration of aliphatic carboxylic acids. nih.gov This technique uses D₂O as the deuterium source and can achieve excellent deuterium incorporation (up to 99%) at predicted sites under mild conditions, making it suitable for complex molecules. nih.gov
Below is a table summarizing catalytic deuteration approaches for carboxylic acids.
Interactive Data Table: Catalytic Deuteration of Carboxylic Acids| Position | Catalytic System | Deuterium Source | Key Features |
|---|---|---|---|
| α-position | Ternary system (K2CO3, pivalic anhydride, DMAP) | Not specified | High yields, excellent D-incorporation, wide functional group tolerance. elsevierpure.comresearchgate.net |
| β-position | Specialized catalyst systems with novel ligands | Deuterated solvent | Enables functionalization of non-activated methylene β-C(sp3)–H bonds. chemrxiv.org |
| Decarboxylative | Synergistic photoredox and HAT catalysis | D₂O | Precise deuteration, up to 99% D-incorporation, mild conditions. nih.gov |
Electrochemical and Other Emerging Deuteration Techniques
Electrochemical methods are gaining prominence as a green and efficient alternative for deuterium labeling. rsc.org These techniques often use heavy water (D₂O) as an inexpensive and readily available deuterium source, avoiding the need for harsh reagents or transition metal catalysts. xmu.edu.cnoaepublish.com
Key electrochemical approaches include:
Dehalogenative Deuteration : This is a site-selective method where a carbon-halogen bond is reductively cleaved and replaced with a deuterium atom. xmu.edu.cn Electrocatalytic dehalogenation has been successfully applied to both aromatic and alkyl halides, offering excellent control over the deuteration site. xmu.edu.cn For example, palladium-catalyzed electrochemical methods have shown broad substrate scope and functional group tolerance. xmu.edu.cn
Direct C-H to C-D Conversion : Emerging electrochemical strategies aim for the direct conversion of C-H bonds to C-D bonds, which enhances atom economy. xmu.edu.cn
Catalyst- and Reductant-Free Deuteration : Methods have been developed for the electrochemical deuteration of α,β-unsaturated carbonyl compounds without the need for external catalysts or reductants. researchgate.net These reactions can achieve high deuteration rates (up to 99%) and yields. researchgate.net
These electrochemical methods are advantageous as they can be finely controlled by adjusting external parameters like the applied voltage. oaepublish.comnju.edu.cn
Isotopic Purity Assessment and Characterization of Labeled Compounds
After synthesis, it is imperative to determine the isotopic purity and confirm the location of the deuterium atoms in the final compound. This is achieved through a combination of spectroscopic and spectrometric techniques.
Quantitative Spectroscopic Methods for Deuterium Content Determination
Spectroscopic methods provide valuable information about the structure and isotopic composition of deuterated compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for confirming the structural integrity of the labeled compound and identifying the positions of the deuterium atoms. rsc.org It can also provide insights into the relative percentage of isotopic purity. rsc.org
Fourier Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy can be used for the quantitative analysis of deuterium content. rsc.orgrsc.org The technique relies on detecting the absorbance peaks corresponding to bonds involving deuterium, such as the HDO peak, which can be correlated to the deuterium concentration. rsc.orgrsc.org The variation in the Rydberg constant between hydrogen and deuterium also leads to quantitative differences in their respective atomic spectra, which can be used for identification. ua.edu
Chromatographic and Mass Spectrometric Techniques for Isotopic Purity Evaluation
Combining chromatography with mass spectrometry provides a highly sensitive and accurate means of assessing isotopic purity.
High-Resolution Mass Spectrometry (HRMS) : HRMS, particularly when coupled with electrospray ionization (ESI), is a rapid and highly sensitive method for determining isotopic purity. nih.gov It can distinguish between the different H/D isotopolog ions (molecules that differ only in their isotopic composition), and their relative abundances are used to calculate the isotopic purity. nih.gov This method requires very little sample and is cost-effective. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) : Using LC prior to MS analysis allows for the separation of the target compound from any impurities, ensuring that the mass spectrometric data is clean. almacgroup.com Advances in Time-of-Flight (TOF) mass spectrometry have significantly improved the resolution between isotopes, allowing for more accurate quantification of the labeled compound's composition. almacgroup.comresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is another established method for determining deuterium content. nih.goviaea.org The sample can be combusted, and the resulting products analyzed by an isotope ratio mass spectrometer to measure 15N/14N or 13C/12C ratios, which can be extended to D/H ratios. scripps.edu
The general workflow for these techniques involves integrating the ion chromatograms for each isotope and using the peak areas to quantify the isotopic distribution. almacgroup.com
Below is a summary of analytical techniques for isotopic purity assessment.
Interactive Data Table: Isotopic Purity Assessment Techniques| Technique | Principle | Application |
|---|---|---|
| NMR | Measures nuclear magnetic resonance | Confirms structure and position of deuterium labels. rsc.org |
| FTIR | Measures infrared absorption | Quantifies deuterium content by detecting D-related vibrational modes. rsc.orgrsc.org |
| HRMS | Measures mass-to-charge ratio with high accuracy | Distinguishes and quantifies H/D isotopolog ions to calculate purity. nih.gov |
| LC-MS/TOF-MS | Separates compounds before high-resolution mass analysis | Provides accurate quantification of isotopic enrichment by separating impurities. almacgroup.comresearchgate.net |
| GC-MS | Separates volatile compounds before mass analysis | Determines deuterium content, often after combustion to simple gases. nih.goviaea.org |
Isotopic Labeling of 4-(2,4-Dichlorophenoxy)butyric Acid Precursors and Analogs
The synthesis of this compound involves the strategic incorporation of deuterium into one of its key precursors. The general synthetic route to the unlabeled 4-(2,4-dichlorophenoxy)butyric acid involves the reaction of 2,4-dichlorophenol (B122985) with a butyric acid derivative, typically under basic conditions. google.com Therefore, the most direct approach to synthesizing the deuterated analog is to use a deuterated precursor, either deuterated 2,4-dichlorophenol or a deuterated butyric acid synthon.
Commercially available deuterated precursors are instrumental in these synthetic strategies. For instance, 2,4-Dichlorophenol is available with deuterium incorporation in the aromatic ring, specifically as 2,4-Dichlorophenol (ring-d3, OD, 98%). eurisotop.com This precursor provides a direct route to a final product deuterated on the phenoxy group.
Alternatively, the butyric acid side chain can be deuterated. Various deuterated forms of butyric acid are available, such as Butyric-d7 acid, where all seven hydrogen atoms on the butyl chain are replaced by deuterium, and Butyric acid-4,4,4-d3, with deuterium at the terminal methyl group. isotope.comsigmaaldrich.comsigmaaldrich.comcaymanchem.com
A common synthetic method for preparing 4-(2,4-dichlorophenoxy)butyric acid involves the reaction of the sodium salt of 2,4-dichlorophenol with γ-butyrolactone. google.com To synthesize the d3-labeled compound, one would start with 2,4-Dichlorophenol-d3. The reaction involves treating the deuterated phenol (B47542) with an alkali to form the phenoxide, followed by reaction with γ-butyrolactone under anhydrous conditions at elevated temperatures. google.com
The following table outlines the key precursors and their properties relevant to the synthesis of deuterated 4-(2,4-dichlorophenoxy)butyric acid.
Table 1: Deuterated Precursors for the Synthesis of Isotopically Labeled 4-(2,4-Dichlorophenoxy)butyric Acid
| Compound Name | CAS Number (Labeled) | Molecular Formula (Labeled) | Isotopic Purity |
| 2,4-Dichlorophenol (ring-d3, OD, 98%) | 202656-12-0 | C₆HD₃Cl₂O | 98% |
| Butyric-d7 acid | 73607-83-7 | C₄HD₇O₂ | ≥98 atom % D |
| Butyric acid-4,4,4-d3 | 36789-14-7 | C₄H₅D₃O₂ | 98 atom % D |
Research on the metabolism of 4-(2,4-dichlorophenoxy)butyric acid has utilized carbon isotopes (¹⁴C) to trace the molecule's fate in plants. nih.gov While not deuterium labeling, this work highlights the importance of isotopic labeling in understanding the biological activity and environmental impact of this class of compounds. The principles of these studies, which involve tracking the isotopically marked molecule through various metabolic pathways, are directly applicable to studies employing deuterium-labeled 4-(2,4-dichlorophenoxy)butyric acid.
The synthesis of other deuterated aromatic compounds provides further insight into the methodologies that can be applied. For instance, acid-catalyzed hydrogen-deuterium exchange reactions have been successfully used for the deuteration of indole (B1671886) compounds. acs.org This method involves treating the substrate with a deuterated acid, such as D₂SO₄ in CD₃OD, to achieve high levels of deuterium incorporation. acs.org While direct H-D exchange on 4-(2,4-dichlorophenoxy)butyric acid may be challenging due to the multiple potential sites of exchange, the principle of using deuterated reagents is fundamental.
The following table lists the chemical compounds mentioned in this article.
Synthesis and Manufacturing
Common Synthetic Routes for Deuterated Analogs
The introduction of deuterium (B1214612) into organic molecules can be achieved through several synthetic strategies. researchgate.net One common method is hydrogen isotope exchange (HIE), where C-H bonds are replaced with C-D bonds using a deuterium source like deuterium oxide (D₂O) or deuterium gas (D₂), often facilitated by a metal catalyst such as palladium, ruthenium, or iridium. rsc.orgacs.org
Another approach involves chemical synthesis using deuterated building blocks. acanthusresearch.com For a molecule like 4-(2,4-Dichlorophenoxy-d3)butyric acid, the synthesis could start with a deuterated 2,4-dichlorophenol (B122985). The synthesis of the non-labeled parent compound, 2,4-DB, can be achieved by reacting the alkali metal salt of 2,4-dichlorophenol with γ-butyrolactone under anhydrous conditions at elevated temperatures. google.com A similar pathway could be employed using the deuterated phenol (B47542) precursor to yield the final deuterated product.
Purification and Characterization Techniques
Following synthesis, the crude product must be purified to remove unreacted starting materials, byproducts, and any non-deuterated or partially deuterated species. Purification is typically accomplished using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).
Characterization is essential to confirm the identity, purity, and extent of deuteration of the final compound. Mass spectrometry (MS) is used to verify the molecular weight and confirm the incorporation of the correct number of deuterium atoms. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ²H NMR, is used to determine the precise location of the deuterium labels within the molecule and to ensure that the isotopic enrichment is high.
Mechanistic Research and Pathway Elucidation Utilizing Deuterated 4 2,4 Dichlorophenoxy Butyric Acid Analogues
Investigation of Biotransformation Pathways of Phenoxy Herbicides in Model Systems
The introduction of 4-(2,4-Dichlorophenoxy)butyric acid (2,4-DB) into biological systems initiates a series of metabolic transformations designed to detoxify and eliminate the compound. Utilizing a deuterated analogue, where specific hydrogen atoms on the aromatic ring are replaced with deuterium (B1214612), allows researchers to meticulously track the molecule and its metabolites through complex biological matrices.
In many plants, 4-(2,4-DB) is not herbicidally active itself but is converted into the potent phytotoxin 2,4-Dichlorophenoxyacetic acid (2,4-D) through the process of β-oxidation. jmb.or.kr This metabolic activation is a key aspect of its mode of action.
In soil environments, microorganisms are the principal agents responsible for the degradation and detoxification of 2,4-DB. jmb.or.kr Numerous bacterial strains have been isolated and identified for their capacity to utilize 2,4-DB as a sole source of carbon and energy. jmb.or.krresearchgate.net Studies have shown that the degradation pathways for 2,4-DB and 2,4-D are closely related. jmb.or.krnih.gov The initial steps often involve the conversion of 2,4-DB to 2,4-D, which is then subjected to further enzymatic attack. jmb.or.kr The degradation of 2,4-D typically proceeds via the removal of the side chain to form 2,4-Dichlorophenol (B122985) (2,4-DCP), followed by hydroxylation to form dichlorocatechol, and subsequent cleavage of the aromatic ring. nih.gov The use of 4-(2,4-Dichlorophenoxy-d3)butyric acid in such studies enables precise quantification of the parent compound and its metabolites, confirming the sequence and efficiency of these biotransformation pathways in various non-human systems.
Isotopic tracing is a definitive method for identifying the metabolic products of a parent compound. nih.gov By introducing a deuterated substrate like this compound into a biological or environmental system, metabolites can be unambiguously identified using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov The deuterium atoms on the aromatic ring act as a stable isotopic signature, allowing any fragment containing this ring to be distinguished from background molecules.
The biotransformation of 4-(2,4-DB) is expected to produce a series of deuterated metabolites. Following the established pathway for phenoxy herbicides, the primary transformation products would include:
d3-2,4-Dichlorophenoxyacetic acid (d3-2,4-D): Formed via β-oxidation.
d3-2,4-Dichlorophenol (d3-2,4-DCP): Formed by the cleavage of the ether linkage of d3-2,4-D. nih.gov
d3-Dichlorocatechol: Formed by the hydroxylation of d3-2,4-DCP. nih.gov
Subsequent enzymatic reactions would lead to the opening of the deuterated aromatic ring, producing various aliphatic acid intermediates that are ultimately funneled into central metabolic cycles like the tricarboxylic acid (TCA) cycle. nih.govnih.gov The ability to track the deuterium label through these successive steps provides conclusive evidence for the proposed metabolic pathway. nih.gov
Elucidation of Degradation Kinetics and Mechanisms in Environmental Systems
Understanding the persistence and fate of phenoxy herbicides in the environment is critical. Deuterium-labeled compounds are instrumental in studying both abiotic and biotic degradation processes, helping to determine reaction rates and mechanisms.
Abiotic degradation, driven by physical or chemical processes like photolysis, can contribute to the transformation of herbicides in the environment. Studies on the Fe(III)-assisted photodegradation of 2,4-DB have shown that it can be completely degraded under UV irradiation. nih.gov The primary transformation products identified in these systems result from several key reactions:
Hydroxylation of the aromatic ring.
Substitution of a chlorine atom with a hydroxyl group.
Loss of the aliphatic butyric acid tail.
Opening of the benzene (B151609) ring. nih.gov
Using this compound in such experiments would allow for a more detailed analysis of these pathways. The deuterium label serves as a tracer to confirm the identity of aromatic products and can be used to probe for kinetic isotope effects (see section 4.3) in the reactions involving the C-D bond, such as hydroxylation, providing deeper insight into the transition states and mechanisms of these abiotic degradation reactions.
| Degradation Process | Primary Transformation Products | Reference |
| Fe(III)-assisted Photolysis | Products of hydroxylation | nih.gov |
| Fe(III)-assisted Photolysis | Products of chlorine substitution (to OH) | nih.gov |
| Fe(III)-assisted Photolysis | Products from loss of the aliphatic tail | nih.gov |
| Fe(III)-assisted Photolysis | Products from benzene ring opening | nih.gov |
The primary route of 2,4-DB degradation in soil is microbial transformation. jmb.or.kr The rate of this biotic degradation can be significantly influenced by environmental factors and the history of herbicide application, with soils previously exposed to the herbicide often showing faster dissipation rates due to the adaptation of the indigenous microflora. nih.govresearchgate.net
Numerous studies have focused on isolating and characterizing microorganisms capable of breaking down 2,4-DB. These bacteria typically utilize the herbicide as a food source. jmb.or.krresearchgate.net The degradation process often begins with the enzymatic conversion of 2,4-DB to 2,4-D, which is then mineralized by the same or other members of the microbial community. jmb.or.kr The use of deuterated 4-(2,4-DB) allows for precise measurement of its disappearance over time and the appearance of its key metabolite, d3-2,4-D, providing accurate data on the kinetics of these crucial microbial processes.
| Microorganism Genus | Role in Degradation | Reference |
| Variovorax | Utilizes 2,4-DB as a sole source of carbon and energy. | jmb.or.kr |
| Sphingomonas | Utilizes 2,4-DB as a sole source of carbon and energy. | jmb.or.krnih.gov |
| Bradyrhizobium | Utilizes 2,4-DB as a sole source of carbon and energy. | jmb.or.kr |
| Pseudomonas | Utilizes 2,4-DB as a sole source of carbon and energy. | jmb.or.krnih.gov |
| Cupriavidus | Known degrader of the related compound 2,4-D. | nih.govnih.gov |
Application of Kinetic Isotope Effects (KIE) in Reaction Mechanism Probing
The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry used to elucidate reaction mechanisms. wikipedia.org It is defined as the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its heavier isotopes. wikipedia.org For the deuterated compound , the KIE is the ratio of the reaction rate constant for the non-deuterated (light) isotopologue to the rate constant for the deuterated (heavy) one (KIE = kH/kD). wikipedia.org
A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. wikipedia.org The C-D bond has a lower zero-point vibrational energy than a C-H bond, meaning more energy is required to break it. wikipedia.org Consequently, if the cleavage of this bond is part of the slowest step, the reaction will proceed more slowly for the deuterated compound, resulting in a KIE value significantly greater than 1.
In the degradation of this compound, a primary KIE could be observed during the enzymatic hydroxylation of the aromatic ring—a common step in the breakdown of aromatic pollutants catalyzed by enzymes like cytochrome P450s or dioxygenases. nih.govnih.gov If the abstraction of a hydrogen (or deuterium) atom from the ring is the rate-limiting step of this hydroxylation, then the degradation rate of the d3-analog would be slower than its non-deuterated counterpart. Measuring this KIE provides direct evidence for the C-H bond cleavage occurring in the rate-determining step and offers insight into the nature of the enzyme's transition state. princeton.edu
A secondary KIE occurs when the bond to the isotope is not broken in the rate-determining step, but the isotopic substitution is at or near the reaction center. wikipedia.org These effects are typically much smaller but can still provide valuable information about changes in hybridization or steric environment at the transition state. wikipedia.orgprinceton.edu
By comparing the degradation kinetics of 4-(2,4-DB) and its d3-labeled analogue, researchers can leverage the KIE to confirm which steps are rate-limiting, thereby validating proposed reaction mechanisms for both biotic and abiotic degradation pathways. wikipedia.orgprinceton.edu
Isotopic Labeling for Understanding Environmental Transport and Persistence
The core principle behind using this compound in environmental studies lies in its ability to act as a tracer. The three deuterium atoms on the phenoxy ring provide a unique mass signature that allows scientists to distinguish it from the naturally occurring, non-deuterated 2,4-DB. This distinction is crucial for accurately tracking the compound's journey through various environmental compartments, such as soil and water, and for elucidating its degradation pathways without interference from pre-existing background levels of the herbicide.
Detailed Research Findings
While specific studies focusing solely on the environmental transport and persistence of this compound are not extensively documented in publicly available literature, the principles of its use are well-established in the broader context of environmental analytical chemistry and pesticide research.
Environmental Transport:
The transport of this compound in the environment is governed by the physicochemical properties it shares with the non-deuterated 2,4-DB. The mobility of these compounds in soil is a key area of investigation. Studies on the non-deuterated form indicate a moderate potential for leaching into groundwater. nih.gov An experimentally measured soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 370 suggests that 2,4-DB has moderate mobility in soil. nih.gov
The use of the deuterated analogue in controlled laboratory experiments, such as soil column studies, would allow for precise quantification of leaching potential. By applying a known amount of this compound to a soil column and analyzing the leachate over time, researchers can create detailed breakthrough curves. These curves provide valuable data on the compound's movement through different soil types, the influence of soil organic matter content, and the impact of varying water flow rates.
Environmental Persistence and Degradation:
The persistence of a pesticide in the environment is determined by its susceptibility to various degradation processes, including microbial breakdown and photolysis. For 2,4-DB, microbial degradation is a primary pathway for its dissipation in soil. nih.gov
Isotopic labeling with deuterium is instrumental in elucidating these degradation pathways. In laboratory incubation studies, soil or water samples can be spiked with this compound. Over time, samples are analyzed to track the disappearance of the parent compound and the appearance of its degradation products. The unique mass of the deuterated compound and its metabolites allows for unambiguous identification and quantification using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). who.int
For instance, the primary metabolite of 2,4-DB is 2,4-Dichlorophenoxyacetic acid (2,4-D). nih.gov By using this compound, researchers can unequivocally confirm this conversion by identifying the deuterated 2,4-D metabolite. This helps in understanding the kinetics of the degradation process and the factors that influence it, such as microbial population density, temperature, and moisture content.
Photodegradation, or the breakdown of a chemical by light, is another important factor in the environmental persistence of phenoxy herbicides. nih.gov Studies on the photodegradation of 2,4-DB have identified primary products resulting from hydroxylation, substitution of chlorine atoms, loss of the aliphatic tail, and opening of the benzene ring. nih.gov Employing this compound in such studies would help to confirm these transformation pathways and potentially identify novel, previously unknown photoproducts by tracing the deuterated fragments.
The use of deuterated standards is also common in analytical methods for monitoring environmental samples. who.int this compound can be used as an internal standard in the quantitative analysis of 2,4-DB in soil and water samples. This improves the accuracy and reliability of the analytical results by correcting for any losses that may occur during sample preparation and analysis.
Interactive Data Table: Key Properties and Findings Related to 2,4-DB Environmental Fate
| Property | Value/Finding | Significance for Environmental Transport and Persistence |
| CAS Number | 94-82-6 | Unique identifier for the non-deuterated compound. |
| This compound CAS Number | 1219802-46-6 | Unique identifier for the deuterated analogue used in tracing studies. |
| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 370 nih.gov | Indicates moderate mobility in soil, suggesting a potential for leaching. |
| Primary Degradation Pathway | Microbial degradation nih.gov | Highlights the importance of soil microorganisms in the persistence of the compound. |
| Primary Metabolite | 2,4-Dichlorophenoxyacetic acid (2,4-D) nih.gov | The main breakdown product that also has herbicidal activity. |
| Photodegradation Products | Hydroxylated compounds, products of chlorine substitution and ring opening nih.gov | Indicates that sunlight contributes to the breakdown of the compound in the environment. |
Future Directions and Emerging Research Avenues in Deuterated Agrochemistry
Development of Novel Deuteration Strategies for Complex Pesticide Structures
The synthesis of deuterated analogues of complex pesticides presents a significant challenge due to the intricate molecular architectures of these compounds. google.comqmx.com Traditional methods of deuteration often require harsh reaction conditions and can lack the selectivity needed to introduce deuterium (B1214612) at specific, metabolically vulnerable positions within a molecule. nih.gov However, recent advancements are paving the way for more efficient and precise deuteration strategies.
Photocatalytic Deuteration: One of the most promising new approaches is visible-light photocatalytic deuteration. rsc.orgnih.govnih.gov This method utilizes photocatalysts that, upon light absorption, can facilitate the transfer of deuterium from a donor source, such as deuterated water (D₂O), to the target pesticide molecule under mild conditions. researchgate.net These reactions can exhibit high regioselectivity, allowing for the targeted deuteration of specific C-H bonds, which is crucial for studying metabolic pathways and enhancing the stability of the pesticide. rsc.orgnih.gov For instance, photocatalytic methods have been successfully employed for the deuteration of N-heteroarenes and halides, which are common structural motifs in many pesticides. nih.govresearchgate.net
Catalytic Hydrogen Isotope Exchange (HIE): Another area of active research is the development of new catalysts for hydrogen isotope exchange (HIE). isotope.com These methods involve the direct replacement of hydrogen with deuterium on a substrate. Innovations in this area include the use of metal-organic frameworks (MOFs) and single-atom catalysts, which can provide highly active and selective sites for deuteration. nih.govresearchgate.net These advanced catalytic systems offer the potential to deuterate a wide range of complex agrochemicals with high efficiency and under environmentally benign conditions.
The synthesis of 4-(2,4-Dichlorophenoxy-d3)butyric Acid , a deuterated analogue of the herbicide 2,4-DB, can benefit from these novel strategies. Traditional synthesis of the non-deuterated compound involves the reaction of 2,4-dichlorophenol (B122985) with butyrolactone. google.com Adapting this synthesis to incorporate deuterium could involve using deuterated precursors or employing advanced deuteration techniques post-synthesis. The development of more efficient methods for producing such deuterated standards is crucial for their wider application in research and routine analysis.
Integration of Deuterated Standards in High-Throughput Analytical Platforms
The accurate quantification of pesticide residues in food and environmental samples is paramount for ensuring consumer safety and regulatory compliance. High-throughput analytical platforms, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS), are the workhorses of modern pesticide residue analysis. lcms.czlabrulez.comresearchgate.net The integration of deuterated internal standards is fundamental to the accuracy and reliability of these high-throughput methods. lcms.czclearsynth.com
Deuterated standards, such as This compound , are ideal internal standards because they are chemically identical to the analyte of interest but have a different mass. clearsynth.com This allows them to be distinguished by the mass spectrometer while co-eluting with the non-deuterated analyte during chromatographic separation. This co-elution is critical for compensating for variations in sample preparation, injection volume, and matrix effects, which can significantly impact the accuracy of quantification. lcms.czclearsynth.comoup.com
The use of deuterated analogues as internal standards has been shown to significantly improve the accuracy of quantitative analysis of pesticides in complex matrices. lcms.cz Automated solid-phase extraction (SPE) coupled with isotope dilution mass spectrometry is a powerful approach for the analysis of numerous pesticides in water samples. rsc.org High-throughput screening methods are being developed to analyze hundreds of pesticide residues in a single run, and the availability of a wide range of deuterated standards is essential for the validation and routine application of these methods. nih.govharvard.edu
Below is an interactive table showcasing a selection of deuterated pesticide standards and their applications.
| Deuterated Standard | CAS Number | Application |
| This compound | 1219802-46-6 | Internal standard for the analysis of phenoxyalkanoic acid herbicides. qmx.com |
| Atrazine-d5 | 16316-25-9 | Internal standard for the analysis of triazine herbicides. |
| Glyphosate-2-13C,15N | 285978-07-8 | Internal standard for the analysis of glyphosate. |
| Chlorpyrifos-d10 | 285138-81-0 | Internal standard for the analysis of organophosphate insecticides. |
Computational Modeling and Theoretical Studies on Isotopic Effects in Chemical and Biological Systems
Computational chemistry is playing an increasingly important role in understanding the fundamental principles behind the utility of deuterated compounds in agrochemistry. Theoretical studies, particularly those employing Density Functional Theory (DFT), are being used to model and predict the kinetic isotope effect (KIE). labrulez.comisotope.com The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. isotope.com
By calculating the KIE, researchers can gain insights into reaction mechanisms, including the rate-determining steps of a pesticide's degradation pathway. sigmaaldrich.comnih.gov This knowledge is invaluable for designing more stable and effective pesticides. For example, deuterating a position on a pesticide molecule that is susceptible to metabolic breakdown can slow down its degradation, potentially leading to enhanced efficacy and reduced application rates. nih.gov
Computational models can also be used to predict equilibrium isotopic fractionations (EIFs), which are important for understanding the distribution of isotopes at equilibrium. labrulez.com These theoretical approaches can help in the design of deuterated standards by predicting their behavior in analytical systems.
For This compound , computational modeling could be used to:
Predict its KIE during metabolic breakdown, providing insights into how deuteration affects its persistence compared to the non-deuterated 2,4-DB.
Simulate its interaction with analytical instrument components to optimize separation and detection methods.
Model its fragmentation patterns in mass spectrometry to aid in the development of sensitive and specific detection methods.
Recent studies have demonstrated the ability of DFT calculations to accurately predict EIFs for large organic molecules, providing a robust framework for the cost-effective design and application of deuterated compounds in various scientific fields, including agrochemistry. labrulez.com
Harmonization of International Analytical Standards and Reference Materials for Agro-Environmental Research
The global trade of agricultural products necessitates the harmonization of analytical methods and standards for pesticide residue analysis to ensure fair trade practices and protect consumer health worldwide. avantorsciences.comaccustandard.com International bodies such as the Codex Alimentarius Commission, a joint initiative of the Food and Agriculture Organization (FAO) and the World Health Organization (WHO), work to establish international food standards, guidelines, and codes of practice. edqm.eumdpi.com
A critical component of this harmonization is the availability of high-quality, internationally recognized certified reference materials (CRMs). sigmaaldrich.comavantorsciences.com CRMs are essential for method validation, quality control, and ensuring the comparability of analytical results between different laboratories. avantorsciences.com The development and certification of deuterated pesticide standards as CRMs are therefore of paramount importance.
Organizations like the National Metrology Institute of Japan (NMIJ) and the European Directorate for the Quality of Medicines & HealthCare (EDQM) are involved in the development and distribution of CRMs, including those for pesticide residue analysis, often in accordance with international standards such as ISO 17034 and ISO/IEC 17025. avantorsciences.comnih.gov
The establishment of This compound as a widely available and internationally recognized CRM would be a significant step forward for the agro-environmental research community. sigmaaldrich.comavantorsciences.com It would enable laboratories around the world to:
Accurately calibrate their instruments for the analysis of 2,4-DB and related phenoxyalkanoic acid herbicides.
Validate their analytical methods to ensure they meet international standards of accuracy and reliability.
Participate in proficiency testing schemes to demonstrate their competence in pesticide residue analysis. avantorsciences.com
The increasing availability of deuterated standards from commercial suppliers is a positive trend, but the formal recognition and certification of these materials by international bodies are crucial for achieving global harmonization. isotope.comsigmaaldrich.comaccustandard.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
